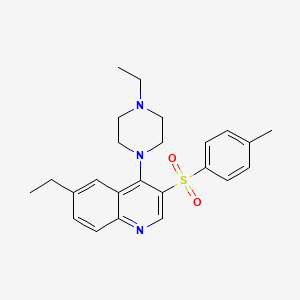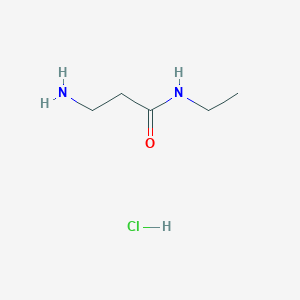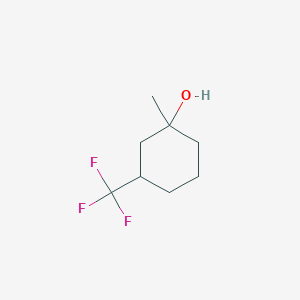
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modeling
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline and its analogs have been studied for their chemical synthesis methods and structural modeling. These studies provide insights into the compound's potential for modeling the active sites of type 3 copper proteins, which are significant in understanding enzyme activities in biological systems. For instance, unsymmetrical compartmental dinucleating ligands, including compounds with piperazine structures, have been synthesized to model the active site of type 3 copper proteins. These studies reveal the influence of heteroatoms in the ligand structure on the enzyme-like activity, offering a pathway for designing enzyme mimetics or understanding enzyme function (Merkel et al., 2005).
Antibacterial and Pharmacological Properties
Compounds structurally related to 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, like temafloxacin hydrochloride, have been extensively researched for their antibacterial activities and pharmacological properties. Such studies are crucial in the development of new antibacterial agents with potential broad-spectrum antimicrobial activity. The synthesis and evaluation of the enantiomers of temafloxacin hydrochloride underscore the importance of stereochemistry in the antibacterial efficacy and pharmacological profile of such compounds (Chu et al., 1991).
Antitubercular and Antibacterial Agents
Research on derivatives of 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives, has shown promising in vitro anti-tubercular and antibacterial activity. These findings are significant in the ongoing search for new treatments against resistant strains of tuberculosis and other bacterial infections, highlighting the therapeutic potential of such compounds (Suresh et al., 2014).
Anticonvulsant Activity
The exploration of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which incorporate chemical fragments of known antiepileptic drugs, has led to the discovery of new potential anticonvulsant agents. Such research is pivotal in developing more effective treatments for epilepsy, particularly in pharmacoresistant forms of the disease (Kamiński et al., 2015).
Antihypertensive Activity
Compounds like 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally similar to 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-tosylquinoline, have been studied for their antihypertensive activity. Such research contributes to the development of new therapeutic options for managing hypertension, particularly in cases where current treatments are ineffective (Sekiya et al., 1983).
Propiedades
IUPAC Name |
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-4-19-8-11-22-21(16-19)24(27-14-12-26(5-2)13-15-27)23(17-25-22)30(28,29)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHROQIFWTCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2427870.png)